

# A Technical Guide to the Synthesis and Characterization of Fluralaner Analogue-2

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## Compound of Interest

Compound Name: *Fluralaner analogue-2*

Cat. No.: *B8822562*

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Disclaimer: Information regarding a specific compound designated as "**Fluralaner analogue-2**" is not publicly available. This technical guide presents a hypothetical synthesis and characterization pathway for a representative analogue, 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, based on established synthetic routes for Fluralaner and related isoxazoline insecticides.

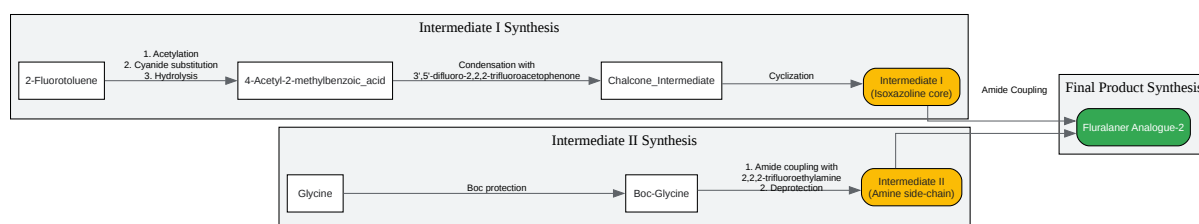
## Introduction

Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline class of compounds.<sup>[1][2]</sup> Its novel mode of action involves the antagonism of both  $\gamma$ -aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods, leading to neuronal hyperexcitation and death.<sup>[2][3][4]</sup> The development of analogues is a critical step in drug discovery, aiming to enhance efficacy, broaden the spectrum of activity, and improve the safety profile. This guide details a potential synthetic route and characterization of a close structural analogue of Fluralaner, substituting the 3,5-dichlorophenyl moiety with a 3,5-difluorophenyl group.

## Synthesis of Fluralaner Analogue-2

The proposed synthesis is a multi-step process involving the preparation of two key intermediates followed by their final coupling.

## Synthetic Scheme



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Caption: Synthetic pathway for **Fluralaner Analogue-2**.

## Experimental Protocols

2.2.1. Synthesis of Intermediate I: 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid

- Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid from 2-fluorotoluene. This step follows established industrial routes for the corresponding Fluralaner intermediate.[1]
- Step 2: Condensation and Cyclization.
  - To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-difluoro-2,2,2-trifluoroacetophenone (1.1 eq) in a suitable solvent such as ethanol, add a base like triethylamine (1.5 eq).
  - Heat the mixture to reflux for 4-6 hours.
  - Cool the reaction mixture and add hydroxylamine hydrochloride (1.2 eq).

- Continue refluxing for another 8-12 hours until cyclization is complete, monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield Intermediate I.

#### 2.2.2. Synthesis of Intermediate II: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Step 1: Boc Protection of Glycine. To a solution of glycine (1.0 eq) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)<sub>2</sub>O (1.1 eq) and sodium hydroxide to maintain a basic pH. Stir at room temperature for 12 hours. Acidify and extract the Boc-glycine.
- Step 2: Amide Coupling and Deprotection.
  - To a solution of Boc-glycine (1.0 eq) in dichloromethane, add N,N'-carbonyldiimidazole (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  - After 30 minutes, add 2,2,2-trifluoroethylamine (1.2 eq) and stir at room temperature for 12-18 hours.
  - Wash the reaction mixture with dilute acid and brine, then dry and concentrate.
  - Dissolve the crude Boc-protected amide in a solution of HCl in dioxane or trifluoroacetic acid to remove the Boc protecting group.
  - Concentrate the solution to yield Intermediate II as its hydrochloride salt.

#### 2.2.3. Synthesis of **Fluralaner Analogue-2**

- To a solution of Intermediate I (1.0 eq) in dichloromethane, add 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) (1.2 eq) and stir for 15 minutes at room temperature.

- Add Intermediate II hydrochloride (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion, dilute the mixture with dichloromethane, wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain **Fluralaner Analogue-2**.

## Characterization of Fluralaner Analogue-2

Comprehensive characterization is essential to confirm the structure and purity of the synthesized analogue.

## Spectroscopic Data

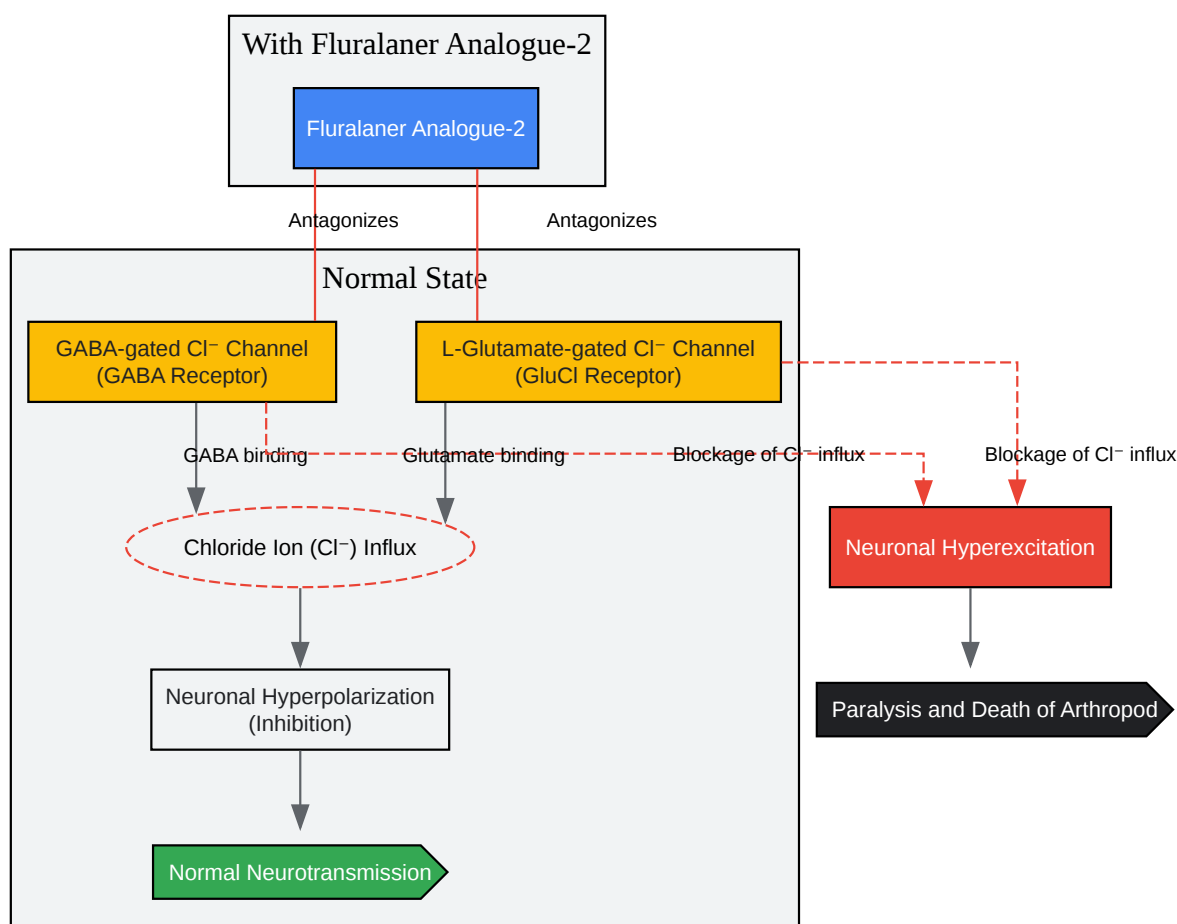
Technique	Expected Observations for Fluralaner Analogue-2
$^1\text{H}$ NMR	Signals corresponding to aromatic protons of the difluorophenyl and methylbenzoyl groups, methylene protons of the isoxazoline ring and the glycine ethylamide backbone, and the methyl group protons.
$^{13}\text{C}$ NMR	Resonances for the quaternary carbon attached to the trifluoromethyl group, aromatic carbons, carbonyl carbons of the amide and benzoic acid, and aliphatic carbons.
$^{19}\text{F}$ NMR	Signals for the trifluoromethyl group and the two fluorine atoms on the phenyl ring.
Mass Spec (HRMS)	Calculation of the exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ to confirm the elemental composition.
FT-IR	Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-F stretching, and aromatic C-H stretching.

## Chromatographic and Physical Data

Parameter	Method	Expected Result
Purity	High-Performance Liquid Chromatography (HPLC)	>95%
Melting Point	Differential Scanning Calorimetry (DSC) or Melting Point Apparatus	A sharp, defined melting point range.
LogP	Calculated or experimentally determined	Expected to be high, similar to Fluralaner.

## Mechanism of Action and Signaling Pathway

Fluralaner and its analogues act on the central nervous system of arthropods.



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Caption: Mechanism of action of **Fluralaner Analogue-2**.

The primary mode of action is the non-competitive antagonism of GABA-gated and L-glutamate-gated chloride channels.[5][6] This blockage prevents the influx of chloride ions into the neuron, thereby inhibiting hyperpolarization and leading to uncontrolled neuronal activity, paralysis, and eventual death of the parasite.[7]

## Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of a novel Fluralaner analogue. The outlined protocols are based on established chemical principles and literature precedents for the synthesis of isoxazoline-class insecticides. Successful synthesis and thorough characterization of such analogues are vital for the discovery of next-generation parasiticides with improved properties. Further studies would be required to determine the in vitro and in vivo efficacy and safety profile of this specific analogue.

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